molecular formula C10H13BrO B1602041 1-(3-Bromopropyl)-4-methoxybenzene CAS No. 57293-19-3

1-(3-Bromopropyl)-4-methoxybenzene

Cat. No.: B1602041
CAS No.: 57293-19-3
M. Wt: 229.11 g/mol
InChI Key: CPHLODVMQBMDNC-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-methoxybenzene is an organic compound with the molecular formula C10H13BrO It consists of a benzene ring substituted with a methoxy group at the para position and a bromopropyl group at the meta position

Scientific Research Applications

1-(3-Bromopropyl)-4-methoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its biological activity and potential use in medicinal chemistry.

Safety and Hazards

The safety data sheet for a similar compound, 1-Bromo-3-phenylpropane, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It also may cause respiratory irritation .

Future Directions

While specific future directions for “1-(3-Bromopropyl)-4-methoxybenzene” are not available, similar compounds have been used in the synthesis of active topoisomerase I inhibitors as anticancer agents . This suggests potential applications in medical and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(3-Bromopropyl)-4-methoxybenzene are not well-documented in the literature. Brominated compounds are known to participate in various biochemical reactions, often acting as electrophiles. The bromine atom in this compound could potentially interact with biomolecules such as enzymes and proteins, but specific interactions have not been reported .

Molecular Mechanism

Brominated compounds can participate in various types of reactions, including nucleophilic substitutions and eliminations . The specific molecular interactions of this compound have not been reported.

Metabolic Pathways

The metabolic pathways involving this compound are not currently known. Brominated compounds can undergo various metabolic transformations, including dehalogenation and conjugation reactions . The specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, are not documented.

Transport and Distribution

Understanding how the compound is transported and where it accumulates within the cell would provide valuable insights into its mechanism of action .

Subcellular Localization

Some brominated compounds have been shown to target specific organelles, such as mitochondria , but it is unclear if this is the case for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-methoxybenzyl alcohol followed by a substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Elimination Reactions: Strong bases such as sodium ethoxide in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as amines or ethers.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of aldehydes or carboxylic acids.

Comparison with Similar Compounds

    1-(3-Bromopropyl)benzene: Lacks the methoxy group, making it less versatile in certain reactions.

    4-Methoxybenzyl bromide: Has a bromine atom directly attached to the benzene ring, leading to different reactivity patterns.

    1-(3-Chloropropyl)-4-methoxybenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and reaction conditions.

Uniqueness: 1-(3-Bromopropyl)-4-methoxybenzene is unique due to the presence of both a bromopropyl and a methoxy group, which allows for a wide range of chemical reactions and applications. The combination of these functional groups enhances its utility in organic synthesis and industrial applications.

Properties

IUPAC Name

1-(3-bromopropyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHLODVMQBMDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509580
Record name 1-(3-Bromopropyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57293-19-3
Record name 1-(3-Bromopropyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Bromopropyl)-4-methoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-(p-methoxyphenyl)-1-propanol (16.6 g; 0.1 mol) in 250 mL of tolune, cooled to 0° C., was added dropwise 26 mL of phosphorus tribromide (0.27 mol). Following completion of the addition the reaction was stirred at room temperature for 1 hour, then refluxed for an additional hour. The reaction was cooled and poured onto ice, the layers were separated, and the organic phase washed with saturated sodium bicarbonate (3×) and brine (3×). The crude material obtained upon drying and evaporation of the solvent was chromatographed, eluting with 10%, EtOAc/hexane, to obtain 14 g (61%) of 3-(p-methoxyphenyl)-1-propylbromide.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-(4-Methoxyphenyl)-1-propanol (5.00 g) was dissolved in methylene chloride (50 ml), triphenylphosphine (8.86 g) and N-bromosuccinimide (5.94 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 5 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane:ethyl acetate=100:1-3:1) to give the object product (990 mg) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step Two
Quantity
5.94 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.